molecular formula C12H16N6O2 B7145264 N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2-propan-2-ylpyrazole-3-carboxamide

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7145264
M. Wt: 276.29 g/mol
InChI Key: JFWSNEVSPXTUOA-UHFFFAOYSA-N
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Description

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-8(2)18-10(3-4-14-18)12(20)16-9-5-15-17(6-9)7-11(13)19/h3-6,8H,7H2,1-2H3,(H2,13,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWSNEVSPXTUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=CN(N=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through the reaction of the pyrazole derivative with an appropriate amine, such as ethylamine, under controlled conditions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an isocyanate or by using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)-N-[1-(2-amino-2-oxoethyl)-1H-pyrazol-4-yl]-1H-1,2,3-triazole-4-carboxamide
  • 5-Amino-4-hydroxyiminopyrazoles
  • N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide

Uniqueness

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2-propan-2-ylpyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual pyrazole rings and functional groups make it versatile for various applications, distinguishing it from other similar compounds.

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